

Spectroscopic Characterization of 1,6-Diiodohexane: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Diiodohexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,6-diiodohexane**, a key bifunctional alkylating agent utilized in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for **1,6-diiodohexane** is summarized in the following tables for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for 1,6-Diiodohexane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|--|
| 3.19 | Triplet | 4H | I-CH ₂ -(CH ₂) ₄ -CH ₂ -I |
| 1.85 | Quintet | 4H | I-CH ₂ -CH ₂ -(CH ₂) ₂ -CH ₂ -CH ₂ -I |
| 1.43 | Quintet | 4H | I-(CH ₂) ₂ -CH ₂ -CH ₂ -(CH ₂) ₂ -I |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 1,6-Diiodohexane

| Chemical Shift (ppm) | Assignment |
|----------------------|---|
| 33.5 | I-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -I |
| 30.5 | I-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -I |
| 7.2 | I-CH ₂ -(CH ₂) ₄ -CH ₂ -I |

Solvent: CDCl₃, Reference: TMS (0 ppm) (Predicted Data)

Table 3: IR Spectroscopic Data for 1,6-Diiodohexane

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-----------------------------------|
| 2935 | Strong | C-H stretch (asymmetric) |
| 2858 | Strong | C-H stretch (symmetric) |
| 1458 | Medium | CH ₂ bend (scissoring) |
| 1255 | Medium | CH ₂ wag |
| 1225 | Medium | CH ₂ wag |
| 550 | Strong | C-I stretch |

Sample preparation: Neat liquid

Table 4: Mass Spectrometry Data for 1,6-Diiodohexane

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 338 | 2.5 | [M] ⁺ (Molecular Ion) |
| 211 | 100 | [M-I] ⁺ |
| 169 | 15.2 | [C ₅ H ₁₀ I] ⁺ |
| 83 | 34.8 | [C ₆ H ₁₁] ⁺ |
| 55 | 55.4 | [C ₄ H ₇] ⁺ |
| 41 | 42.0 | [C ₃ H ₅] ⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **1,6-diiodohexane** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added to achieve a sufficient signal-to-noise ratio.
- **Data Processing:** The raw data was processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for

both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

FTIR spectra were recorded on a Fourier Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** A small drop of neat **1,6-diiodohexane** was placed directly onto the clean, dry surface of the ATR crystal.
- **Data Acquisition:** The spectrum was collected over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

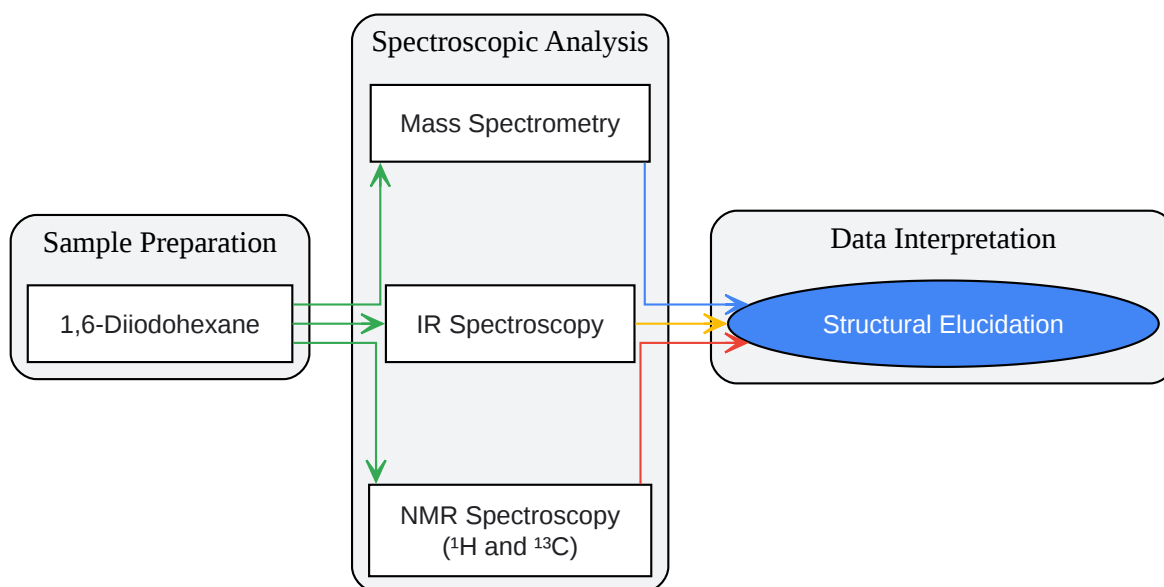
Mass Spectrometry (MS)

Electron Ionization Mass Spectra (EI-MS) were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- **Sample Introduction:** A dilute solution of **1,6-diiodohexane** in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ensure separation from any impurities.
- **Ionization:** As the compound eluted from the GC column, it entered the ion source of the mass spectrometer, where it was subjected to electron ionization at a standard energy of 70 eV.
- **Mass Analysis:** The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- **Detection:** The ion current for each m/z value was detected and recorded to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic characterization of **1,6-diiodohexane**.



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Spectroscopic analysis workflow for **1,6-diiodohexane**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 1,6-Diiodohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103822#spectroscopic-data-of-1-6-diiodohexane-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b103822#spectroscopic-data-of-1-6-diiodohexane-nmr-ir-mass-spec)

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